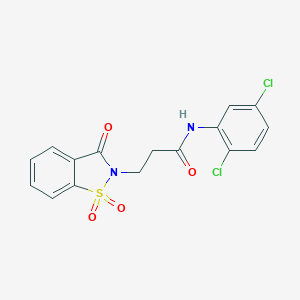
N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12Cl2N2O4S and its molecular weight is 399.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound with significant potential in pharmaceutical applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity through various studies and findings.
- Molecular Formula : C16H12Cl2N2O4S
- Molecular Weight : 399.25 g/mol
- CAS Number : 663168-39-6
The compound exhibits its biological effects primarily through interactions with cellular targets that influence cell proliferation and survival. The benzothiazole moiety is known for its ability to intercalate with DNA, potentially leading to antitumor activity by disrupting the replication process.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to benzothiazole derivatives. For instance, a study evaluated various synthesized compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. The results indicated that compounds similar to this compound showed promising cytotoxicity and antiproliferative effects:
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| N-(2,5-Dichlorophenyl)... | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| N-(2,5-Dichlorophenyl)... | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound may be effective in inhibiting tumor growth while exhibiting lower toxicity to normal cells when tested under similar conditions .
Antimicrobial Activity
In addition to its antitumor potential, the compound has been evaluated for antimicrobial properties against various pathogens. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 μg/mL against common bacterial strains such as E. coli and S. aureus.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in PMC demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in lung cancer models, with higher efficacy observed in 2D cultures compared to 3D models due to better penetration and interaction with the cells .
- DNA Binding Studies : Research indicates that compounds like N-(2,5-dichlorophenyl)... predominantly bind within the minor groove of AT-rich DNA regions, which is crucial for their mechanism of action against tumors .
- Comparative Studies : In comparative studies with standard chemotherapeutics such as doxorubicin and staurosporine, the synthesized compounds displayed competitive IC50 values indicating their potential as effective alternatives or adjuncts in cancer therapy .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILULMCYZWABQTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














